molecular formula C8H5NO3 B3329344 2-Oxo-2,3-dihydro-benzooxazole-5-carbaldehyde CAS No. 581102-27-4

2-Oxo-2,3-dihydro-benzooxazole-5-carbaldehyde

Cat. No.: B3329344
CAS No.: 581102-27-4
M. Wt: 163.13 g/mol
InChI Key: DYFWPMHZVHAXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Oxo-2,3-dihydro-benzooxazole-5-carbonitrile” is a compound with the molecular formula C8H4N2O2 . Another related compound is “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid” with the molecular formula C8H5NO4 .


Molecular Structure Analysis

The InChI code for “2-Oxo-2,3-dihydro-benzooxazole-5-carbonitrile” is 1S/C8H4N2O2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H, (H,10,11) . For “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid”, the InChI code is 1S/C8H5NO4/c10-7(11)4-1-2-6-5(3-4)9-8(12)13-6/h1-3H, (H,9,12)(H,10,11) .


Physical and Chemical Properties Analysis

The molecular weight of “2-Oxo-2,3-dihydro-benzooxazole-5-carbonitrile” is 160.13 , and for “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid” it is 179.13 .

Safety and Hazards

The safety information for “2-Oxo-2,3-dihydro-benzooxazole-5-carbonitrile” can be found in its Material Safety Data Sheet (MSDS) . Similarly, the safety information for “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid” is also available in its MSDS .

Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-4-5-1-2-7-6(3-5)9-8(11)12-7/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFWPMHZVHAXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of methanol (50 mL) and 5-formyl-2-hydroxy-benzamide (Reich et al. J. Med. Chem., 2000;43(9):1670–1683) (2.0 g, 12.11 mmol) was added potassium hydroxide (1.35 g, 24.22 mmol) and then iodobenzene diacetate (3.90 g, 12.11 mmol). The reaction was stirred at 0° C. for 1 hour, then diluted with ethyl acetate (200 mL) and carefully acidified to pH 2 with 1N HCl. The organic layer was then washed with sodium chloride (2×50 mL), dried over magnesium sulfate, filtered and concentrated under reduced pressure. This was used in the next step without purification. MS: M+−1=162.0 Da.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
1.35 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-benzooxazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-benzooxazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Oxo-2,3-dihydro-benzooxazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Oxo-2,3-dihydro-benzooxazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Oxo-2,3-dihydro-benzooxazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Oxo-2,3-dihydro-benzooxazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.